2-Methylpropyl hydrogen sulfate

Description

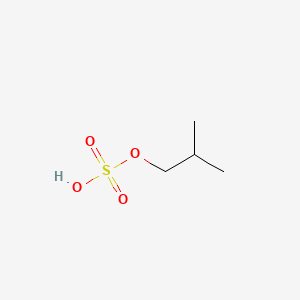

Structure

2D Structure

3D Structure

Properties

CAS No. |

1071-24-5 |

|---|---|

Molecular Formula |

C4H10O4S |

Molecular Weight |

154.19 g/mol |

IUPAC Name |

2-methylpropyl hydrogen sulfate |

InChI |

InChI=1S/C4H10O4S/c1-4(2)3-8-9(5,6)7/h4H,3H2,1-2H3,(H,5,6,7) |

InChI Key |

JVNPHYVDWYJFES-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COS(=O)(=O)O |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies

Direct Synthesis Routes

The most common and direct methods for synthesizing 2-methylpropyl hydrogen sulfate (B86663) involve the esterification of the corresponding branched-chain alcohol or the sulfonation of the related alkene.

The reaction of a branched-chain alcohol, specifically 2-methylpropan-1-ol (isobutanol), with sulfuric acid yields 2-methylpropyl hydrogen sulfate. lookchem.com This process is a classic example of Fischer-Speier esterification. In this reaction, the alcohol oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of sulfuric acid. The reaction is typically performed by treating the alcohol with concentrated sulfuric acid. researchgate.net

The mechanism involves the protonation of the sulfuric acid, followed by nucleophilic attack by the alcohol to form a protonated alkyl hydrogen sulfate, which then deprotonates to yield the final product and water. The reaction is reversible, and the removal of water can drive the equilibrium towards the product side. researchgate.net Kinetic studies on the esterification of fatty acids with isobutyl alcohol using sulfuric acid as a catalyst have shown that the reaction of the alcohol and sulfuric acid to produce the alkyl hydrogen sulfate (in that case, isobutyl sulfuric acid) is a key step that forms the true catalyst for the subsequent esterification. researchgate.net The reactivity of alcohols in this type of reaction is influenced by their structure, with primary alcohols generally reacting faster than secondary or tertiary alcohols. ache.org.rs

Table 1: Factors Influencing Esterification of Alcohols with Sulfuric Acid

| Parameter | Effect on Reaction | Research Finding |

| Alcohol Structure | Primary alcohols are more reactive than secondary and tertiary alcohols. Branched chains can introduce steric hindrance. | The descending order of reactivity for several alcohols was found to be 1-butanol (B46404) > 1-propanol (B7761284) > 2-methyl-1-propanol (B41256) > ethanol (B145695) > 2-butanol (B46777) > 2-propanol > 2-methyl-2-propanol. ache.org.rs |

| Catalyst Conc. | Increasing the sulfuric acid concentration generally increases the reaction rate up to an optimal point. ache.org.rs | For the esterification of stearic acid with 1-butanol, the reaction speed and yield increase significantly with a sulfuric acid concentration between 0.3% and 1.0% of the oil volume. ache.org.rs |

| Temperature | Higher temperatures increase the reaction rate. | The esterification of palmitic acid with isobutyl alcohol proceeds very fast at higher temperatures, being almost complete within 5 minutes above 360 K. researchgate.net |

| Reactant Molar Ratio | An excess of the alcohol can shift the equilibrium to favor product formation. | An increase in the acid/alcohol molar ratio increases the speed and yield of the esterification. ache.org.rs |

An alternative direct route is the electrophilic addition of sulfuric acid to an alkene. For this compound, the starting alkene is 2-methylpropene (isobutylene). docbrown.infolibretexts.org This reaction proceeds by the addition of cold, concentrated sulfuric acid across the double bond of the alkene. libretexts.orglibretexts.org

The mechanism is initiated by the electrophilic attack of a proton from the sulfuric acid on the carbon-carbon double bond. docbrown.info According to Markovnikov's rule, the hydrogen atom attaches to the carbon atom that already has the greater number of hydrogen atoms. In the case of 2-methylpropene, the proton adds to the CH₂ carbon, forming a relatively stable tertiary carbocation on the other carbon of the former double bond. The negatively charged hydrogensulfate ion (HSO₄⁻) then acts as a nucleophile, attacking the carbocation to form the final product, this compound. libretexts.org

Alternative Synthetic Pathways and Process Optimization

While direct esterification and sulfonation are standard, research into alternative pathways and process optimization seeks to improve efficiency, yield, and sustainability. sigmaaldrich.comresearchsynergypress.com

Process optimization for alkyl hydrogen sulfate production often involves meticulous control over reaction parameters. sigmaaldrich.com For instance, in the esterification of isobutanol, using reactive distillation can enhance conversion by continuously removing water, thereby shifting the reaction equilibrium towards the products. aiche.org This technique can lead to significant savings in product purification steps.

Kinetic models are developed to understand the influence of variables such as temperature, reactant mole ratios, and catalyst loading. aiche.orgacs.org For the sulfuric acid-catalyzed esterification of palmitic acid with isobutyl alcohol, a rate equation was developed that fit experimental data well, proving useful for the design of batch reactors. acs.org

Table 2: Optimization Parameters for Alkyl Hydrogen Sulfate Synthesis

| Parameter | Optimization Strategy | Desired Outcome |

| Temperature | Precise temperature control. acs.org | Maximize reaction rate while minimizing side reactions or degradation. |

| Catalyst Concentration | Use of optimal catalyst loading. aiche.orgacs.org | Achieve high conversion efficiently without unnecessary cost or downstream processing issues. |

| Reactant Ratio | Adjusting the molar ratio of alcohol/alkene to acid. ache.org.rsaiche.org | Drive the reaction to completion and maximize the yield of the desired product. |

| Water Removal | Techniques like azeotropic or reactive distillation. aiche.orgacs.org | Shift the equilibrium of reversible esterification reactions to favor product formation. |

Alternative reagents can also be considered. For O-sulfation in more complex molecules, traditional sulfuric acid can be too harsh. nih.gov Milder reagents like dimethyl sulfate or diisopropyl sulfate, activated by tetrabutylammonium (B224687) bisulfate, have been developed for the sulfation of molecules with delicate functional groups, showcasing a broader trend towards more versatile and less aggressive sulfating agents. nih.gov

Derivatization Reactions and Subsequent Product Formation

This compound is a valuable chemical intermediate, meaning it is often synthesized to be used in subsequent chemical reactions to produce other compounds. lookchem.com

The principles for synthesizing this compound can be broadly applied to produce a variety of other alkyl hydrogen sulfates. The reaction of different primary, secondary, or tertiary alcohols with sulfuric acid can yield the corresponding alkyl hydrogen sulfates. copernicus.org Similarly, the sulfonation of various alkenes provides another route. docbrown.infolibretexts.org For example, ethene reacts with concentrated sulfuric acid to give ethyl hydrogen sulfate. libretexts.orglibretexts.org

Methyl hydrogen sulfate, another simple alkyl hydrogen sulfate, can be prepared by mixing methanol (B129727) and sulfuric acid and is used as a methylating agent for certain substrates. sciencemadness.org The synthesis of more complex sulfated compounds, such as sulfated disaccharides, often requires multi-step procedures involving protecting groups and specific glycosylation and sulfation steps. nih.gov

The 2-methylpropyl sulfate group can be incorporated into larger, more complex molecules. Alkyl hydrogen sulfates, in general, are key intermediates in various industrial processes. A significant application is their hydrolysis to produce alcohols. For instance, ethyl hydrogen sulfate can be diluted with water and distilled to produce ethanol, regenerating the sulfuric acid. libretexts.org This provides an indirect route for the hydration of alkenes.

The 2-methylpropyl sulfate moiety can also be found in more elaborate structures. For example, 2-amino-2-methylpropyl hydrogen sulfate is used as a reagent and building block in the synthesis of pharmaceuticals and other organic compounds. lookchem.comguidechem.com The principles of organic synthesis, which involve constructing carbon frameworks and transforming functional groups, are applied to incorporate moieties like 2-methylpropyl sulfate into target molecules. msu.edu Organosulfates, including structures related to this compound, have been identified as components of secondary organic aerosols in the atmosphere, formed from the reaction of biogenic emissions with sulfuric acid. unc.edu

Reaction Mechanisms and Fundamental Chemical Behavior

Hydrolytic Stability and Decomposition Pathways

The hydrolytic stability of 2-methylpropyl hydrogen sulfate (B86663) is a key aspect of its chemical profile. Like other primary alkyl sulfates, it can undergo hydrolysis to yield the parent alcohol, 2-methylpropan-1-ol, and sulfuric acid. This reaction is essentially the reverse of its formation.

The hydrolysis is significantly influenced by the pH of the solution.

Acid-Catalyzed Hydrolysis : The reaction is catalyzed by the presence of acid (H⁺). In acidic conditions, the ester oxygen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. Studies on similar primary alkyl sulfates, such as sodium dodecyl sulfate, have shown that the acid-catalyzed pathway involves exclusive S–O bond cleavage. rsc.org A proposed mechanism for this acid-catalyzed hydrolysis involves a unimolecular cleavage of SO₃ from the protonated alkyl hydrogen sulfate. rsc.org

Neutral and Uncatalyzed Hydrolysis : In initially neutral solutions, the hydrolysis of primary alkyl sulfates can be autocatalytic. rsc.org This is due to the production of hydrogen sulfate ions (HSO₄⁻) as a product, which then lowers the pH and catalyzes further reaction. rsc.org There is also an uncatalyzed pathway, which is thought to proceed via an Sₙ2 mechanism where water acts as the nucleophile to displace the sulfate ion. rsc.org

Stability : Primary organosulfates are generally found to be stable against hydrolysis at a pH greater than 0. rsc.org The structure of the alkyl group also plays a role; research on C12-alkyl sulfates has indicated that branching on the carbon atom adjacent (β-position) to the sulfate group can reduce the reactivity towards hydrolysis. rsc.org

The decomposition of 2-methylpropyl hydrogen sulfate, particularly at elevated temperatures, will primarily follow this hydrolytic pathway, regenerating the alcohol and sulfuric acid. For instance, ethyl hydrogen sulfate, a similar compound, decomposes at its boiling point of 280°C. guidechem.comlookchem.com

Table 1: General Hydrolysis Pathways for this compound

| Condition | Proposed Mechanism | Products |

|---|---|---|

| Acidic (H⁺) | Acid-catalyzed S-O bond cleavage | 2-Methylpropan-1-ol + Sulfuric Acid |

| Neutral (initially) | Autocatalysis and uncatalyzed Sₙ2 pathway | 2-Methylpropan-1-ol + Sulfuric Acid |

Acid-Base Properties and Proton Transfer Equilibria

This compound is a strong organic acid. Its acidity stems from the sulfate group, which is derived from sulfuric acid, a very strong acid.

The dissociation in water can be represented as: CH₃(CH₃)CHCH₂OSO₃H + H₂O ⇌ CH₃(CH₃)CHCH₂OSO₃⁻ + H₃O⁺

The predicted pKa for methyl hydrogen sulfate is approximately -3.35.

The predicted pKa for ethyl hydrogen sulfate is approximately -3.14. guidechem.comlookchem.com

These low pKa values are indicative of very strong acids. Therefore, in any proton transfer equilibrium, this compound will readily donate its proton to a wide range of bases. guidechem.com For example, in a reaction with a base like ammonia (B1221849) (NH₃), the equilibrium will strongly favor the formation of the isobutyl sulfate anion and the ammonium (B1175870) ion (NH₄⁺).

Table 2: Predicted pKa Values of Related Alkyl Hydrogen Sulfates

| Compound | Predicted pKa | Reference |

|---|---|---|

| Methyl hydrogen sulfate | -3.35 ± 0.15 | |

| Ethyl hydrogen sulfate | -3.14 ± 0.15 | guidechem.comlookchem.com |

Mechanisms of Radical-Induced Reactions and Degradation

The degradation of this compound can also be initiated by highly reactive radical species, such as the hydroxyl radical (•OH) and the sulfate radical (SO₄•⁻), which are important oxidants in various chemical systems.

The primary mechanism for the reaction of these radicals with alkyl sulfates is hydrogen abstraction. lookchem.com This involves the radical removing a hydrogen atom from the alkyl chain to form an alkyl radical.

R-H + X• → R• + X-H (where R-H is this compound and X• is •OH or SO₄•⁻)

Key findings from studies on similar small organosulfur compounds include:

Deactivating Effect of the Sulfate Group : The strong electron-withdrawing nature of the sulfate group (–OSO₃⁻) has a deactivating effect on the molecule. lookchem.com It lowers the rate of hydrogen abstraction compared to corresponding alcohols with the same carbon number. lookchem.com

Formation of Peroxy Radicals : The resulting alkyl radical (R•) can react rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂•). lookchem.com

Subsequent Reactions : These peroxy radicals can undergo further reactions, such as self-reactions, which can lead to the formation of more functionalized and oxygenated products, or even fragmentation of the carbon backbone. lookchem.compnas.org Cleavage of the C–OS bond can also occur, leading to the formation of sulfate radicals (SO₄•⁻). lookchem.com

Interactions with Diverse Chemical Species and Catalytic Activities

This compound is primarily utilized as a chemical intermediate in the synthesis of other organic compounds, such as surfactants and detergents. lookchem.com Its reactivity is centered around the two main functional parts of the molecule: the acidic proton and the isobutyl group attached to the sulfate ester.

As an Alkylating Agent : In the absence of enzymes, monoalkyl sulfates can act as efficient alkylating agents for nucleophiles like oxygen and nitrogen in aqueous solutions. pnas.org This reaction can sometimes be more rapid than hydrolysis. pnas.org

Salt Formation : As a strong acid, it readily reacts with bases to form salts. For example, its reaction with amines or metal hydroxides will yield the corresponding isobutyl sulfate salt. guidechem.com

Catalytic Activity : While this compound itself is not typically described as a catalyst, its acidic nature allows it to function as a proton source, which can catalyze certain reactions. Furthermore, solid catalysts modified with sulfate groups (sulfated metal oxides) are known to be effective solid acid catalysts for various organic reactions, such as Pechmann condensation for coumarin (B35378) synthesis. mdpi.com A related compound, 2-amino-2-methylpropyl hydrogen sulfate, has been noted for its potential use in preparing chiral catalysts for asymmetric synthesis. lookchem.com In biological systems, the hydrolysis of sulfate esters is catalyzed by a class of enzymes known as sulfatases (or alkylsulfatases), which can significantly enhance the rate of reaction. pnas.orgnih.gov

Advanced Spectroscopic and Computational Characterization

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the precise arrangement of atoms and bonds within a molecule. For 2-Methylpropyl hydrogen sulfate (B86663), Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key to its structural confirmation, while X-ray diffraction studies of related compounds offer insight into its solid-state packing.

While a publicly available experimental spectrum for 2-Methylpropyl hydrogen sulfate is not readily found, its ¹H and ¹³C NMR spectra can be reliably predicted based on its structure and data from analogous molecules. The isobutyl group presents a distinct set of signals characterized by specific chemical shifts, integration values, and splitting patterns.

The electronegative hydrogen sulfate group (-OSO₃H) significantly influences the chemical shifts of nearby protons and carbons, causing them to appear further downfield compared to a simple alkane like isobutane. ucl.ac.uklibretexts.org

¹H NMR:

CH₂ group: The two protons on the carbon directly bonded to the sulfate group are expected to be the most downfield of the alkyl protons due to the strong deshielding effect of the oxygen and sulfate moiety. They would appear as a doublet, split by the adjacent CH proton.

CH group: This single proton will appear as a multiplet (a nonet, in theory) due to splitting by the six equivalent protons of the methyl groups and the two protons of the CH₂ group.

CH₃ groups: The six protons of the two equivalent methyl groups will appear as a doublet, split by the single CH proton. This signal will be the most upfield and have the largest integration value.

¹³C NMR:

Four distinct signals are expected, corresponding to the four unique carbon environments in the molecule. The carbon atom bonded to the sulfate group (C1) would be the most downfield, followed by the methine carbon (C2), the methylene (B1212753) carbons (C3), and finally the methyl carbons (C4) at the most upfield position. Predicted chemical shifts for a similar structure, 2-methylpropyl propanoate, show the ester-linked CH₂ carbon at ~70 ppm, the CH carbon at ~27 ppm, and the methyl carbons at ~18 ppm. hmdb.cahmdb.ca A similar pattern is expected for this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Splitting Pattern | Predicted ¹³C Chemical Shift (ppm) |

| (CH₃)₂C H- | ~1.0 | Doublet | ~18-20 |

| (CH₃)₂CH -CH₂- | ~2.0 | Multiplet | ~28-32 |

| -CH₂ -OSO₃H | ~3.8-4.2 | Doublet | ~70-75 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, the spectrum would be dominated by absorptions from the sulfate group and the alkyl chain.

S=O and S-O Stretching: The sulfate group is expected to show very strong and characteristic absorption bands. Asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the region of 1210-1235 cm⁻¹ and 1060-1080 cm⁻¹, respectively. psgraw.comresearchgate.net

C-O Stretching: The stretching vibration of the C-O bond, part of the C-O-S linkage, is expected to produce a strong band, typically around 1000 cm⁻¹. researchgate.net

C-H Stretching and Bending: The isobutyl group will exhibit C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) characteristic of sp³ hybridized carbons. libretexts.org C-H bending vibrations will appear in the 1350-1470 cm⁻¹ region.

O-H Stretching: A very broad and strong absorption band between 3200-3500 cm⁻¹ would be expected due to the O-H stretching of the hydrogen sulfate group, indicative of strong hydrogen bonding. vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | -OH | 3200 - 3500 | Strong, Broad |

| C-H Stretch | Alkyl C-H | 2850 - 2960 | Medium to Strong |

| S=O Asymmetric Stretch | -S (=O )₂ | 1210 - 1235 | Strong |

| S=O Symmetric Stretch | -S (=O )₂ | 1060 - 1080 | Strong |

| C-O Stretch | C -O -S | ~1000 | Strong |

While specific X-ray crystallography data for this compound is not available, studies on related n-alkyl sulfates provide valuable structural insights into how these molecules arrange themselves in the solid state. suniv.ac.in Small-angle X-ray scattering (SAXS) and X-ray diffraction (XRD) are powerful techniques for this purpose. uc.edumnstate.eduwhiterose.ac.uk

Theoretical and Computational Chemistry Studies

Computational chemistry provides a powerful lens for examining molecular properties that can be difficult or impossible to measure experimentally. Quantum chemical calculations and molecular dynamics simulations offer deep insights into the electronic structure and dynamic behavior of this compound.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the molecular structure, electronic properties, and reactivity of organic molecules, including sulfates. multidisciplinaryjournals.comresearchgate.netconicet.gov.arresearchgate.net For this compound, these calculations can optimize the molecular geometry, predict spectroscopic data (NMR and IR), and explore its chemical reactivity.

DFT calculations can determine key electronic descriptors:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density distribution, highlighting electron-rich (negative potential, e.g., around the sulfate oxygens) and electron-poor (positive potential, e.g., around the acidic hydrogen) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack and intermolecular interactions like hydrogen bonding.

Reaction Energetics: These methods can model reaction pathways, for instance, by calculating the activation energy barriers for hydrolysis or oxidation reactions, providing a theoretical basis for the compound's stability and degradation mechanisms.

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their conformational dynamics and interactions in a condensed phase, such as in an aqueous solution. acs.orgrsc.org All-atom MD simulations of sodium alkyl sulfates have been used to investigate the properties and microstructure of micelles they form in water. bohrium.com

For this compound, MD simulations can reveal:

Conformational Preferences: The isobutyl group has rotational freedom around its C-C bonds. MD simulations can map the potential energy surface to identify the most stable conformations (rotamers) and the energy barriers between them.

Solvation and Hydration: Simulations can model the explicit interactions between the sulfate headgroup and surrounding water molecules, detailing the structure and dynamics of the hydration shell. This is critical for understanding its solubility and behavior at interfaces.

Aggregation Behavior: Like other alkyl sulfates, this compound is an amphiphile. MD simulations can model the process of self-assembly, showing how multiple molecules aggregate to form micelles or other structures in solution. These simulations show that with increasing alkyl chain length, the shape of micelles can transform from spherical to ellipsoidal. bohrium.com The branched nature of the isobutyl group would influence the packing efficiency within these aggregates, a factor that can be explored through simulation. aip.orgacs.org

Prediction of Reaction Pathways, Transition States, and Energetics

The formation of this compound typically proceeds via the electrophilic addition of sulfuric acid to isobutylene (B52900) (2-methylpropene). Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of such reactions. These methods can model the reaction pathway, identify transition states, and calculate the associated energies.

A theoretical investigation would involve mapping the potential energy surface of the reaction. This would reveal the step-by-step process of bond breaking and formation. The key energetic parameters that could be calculated include:

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to occur. This would be calculated for the transition state structure.

Enthalpy of Reaction (ΔH): The net energy change of the reaction, indicating whether it is exothermic or endothermic.

A comprehensive computational study for this compound would provide the following data, which is currently not available in published literature:

| Parameter | Predicted Value for this compound Formation |

| Activation Energy (Ea) | Data not available |

| Enthalpy of Reaction (ΔH) | Data not available |

| Gibbs Free Energy (ΔG) | Data not available |

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Intermolecular interactions govern the physical properties of a compound, such as its boiling point and solubility. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions in the crystalline state. This method maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

For this compound, a Hirshfeld surface analysis would provide a detailed picture of the hydrogen bonding and van der Waals forces that dictate its crystal packing. The analysis generates a 3D surface colored to show different types of intermolecular contacts and their relative strengths. A corresponding 2D "fingerprint" plot summarizes these interactions, showing the percentage contribution of different types of contacts (e.g., O···H, H···H, S···H).

Although no specific Hirshfeld surface analysis for this compound has been found in the scientific literature, studies on other organic sulfate salts demonstrate the utility of this technique. For example, an analysis of sulfamethoxazolium methylsulfate (B1228091) monohydrate revealed that the most significant contributions to its crystal packing are from H···O (54.1%), H···H (29.2%), and H···N (5.0%) interactions. conicet.gov.arnih.gov Another study on a complex molecule containing a thiophene (B33073) ring showed contributions from H···H (39.3%), H···C/C···H (20.1%), and H···S/S···H (16.9%) contacts. nih.gov

A hypothetical Hirshfeld surface analysis for this compound would likely reveal significant contributions from the following interactions, though the exact percentages remain unquantified without a dedicated study:

| Interaction Type | Predicted Contribution in this compound |

| O···H | Data not available |

| H···H | Data not available |

| S···H | Data not available |

| Other | Data not available |

Industrial and Specialized Applications in Chemical Science

Role as a Chemical Intermediate in Organic Synthesis

2-Methylpropyl hydrogen sulfate (B86663) is primarily utilized as a chemical intermediate, a substance created during a chemical process that is then modified in subsequent steps to produce other chemical substances. lookchem.com Its structure, featuring an isobutyl group attached to a reactive hydrogen sulfate moiety, makes it a useful reagent in specific synthetic transformations.

A key example of its role as an intermediate is in the acid-catalyzed hydration of 2-methylpropene (isobutylene) to produce 2-methylpropan-2-ol (tert-butyl alcohol). In the first stage of this process, sulfuric acid adds across the double bond of 2-methylpropene to form the intermediate, 2-methylpropyl hydrogen sulfate. brainly.com This intermediate is then hydrolyzed by water in a second stage, which displaces the hydrogen sulfate group to yield the final alcohol product, regenerating the sulfuric acid catalyst in the process. brainly.com

Furthermore, research documented in patents indicates its utility in the production of acrylic acid esters. Specifically, this compound is identified as a suitable alkyl hydrogen sulfate for reacting with acrylonitrile (B1666552) and water to produce the corresponding alkyl esters of acrylic acid. google.com

Applications in Specialty Chemical Production (e.g., Surfactants, Detergents)

The compound serves as a precursor in the manufacturing of specialty chemicals, most notably anionic surfactants used in detergents. lookchem.com Alkyl sulfates, the class of compounds to which this compound belongs, are a major category of anionic surfactants. The general manufacturing process for these surfactants involves the sulfation of an alcohol (in this case, isobutanol) to form an alkyl hydrogen sulfate, which is subsequently neutralized with a base, such as sodium hydroxide, to produce the surfactant salt (e.g., sodium isobutyl sulfate). neutronco.com

While specific large-scale industrial manufacturing details for surfactants derived solely from this compound are not extensively documented in public research, its role as an intermediate is well-established in chemical literature. lookchem.comgoogle.com The resulting branched-chain alkyl sulfate surfactants can be incorporated into detergent formulations for their cleaning and foaming properties. google.comenviro.wiki

Catalytic Applications in Chemical Processes

The potential for this compound to act as a catalyst is rooted in the chemical nature of its functional group.

The hydrogen sulfate group (-OSO₃H) contains an acidic proton, giving the molecule properties of a Brønsted acid. While specific research focusing on this compound as a primary catalyst is not widely available, related compounds are known to function in this capacity. Studies have shown that other amphiphilic ionic liquids containing the hydrogen sulfate anion can act as effective catalysts in reactions such as the ring-opening of epoxides. These related compounds demonstrate that the hydrogen sulfate moiety can provide the necessary acidity to facilitate certain organic transformations.

In the field of renewable resources, certain ionic liquids are explored for their ability to deconstruct lignocellulosic biomass. Research has been conducted on the use of specific hydrogen sulfate-based ionic liquids, such as triethylammonium (B8662869) hydrogen sulfate, for the pretreatment of biomass. This process aims to separate lignin (B12514952) and hemicellulose from cellulose (B213188), making the cellulose accessible for conversion into biofuels and other chemicals. However, there are no detailed research findings available that specifically document the use of this compound for this application.

Integration into Advanced Materials Science (e.g., Proton-Conducting Membranes)

The development of advanced materials, such as proton-conducting membranes for use in fuel cells, is an active area of research. These materials often rely on sulfonated polymers, which possess sulfonic acid groups that facilitate the transport of protons. While extensive research exists on materials like sulfonated poly(ether ether ketone) (SPEEK) and polymers derived from monomers such as 2-acrylamido-2-methylpropanesulfonic acid (AMPS), there is no available scientific literature or data to suggest that the non-polymeric molecule this compound is integrated into or used for the manufacturing of proton-conducting membranes. The formation of stable, functional membranes typically requires large, cross-linked polymer structures.

Environmental Fate and Transformation Pathways of Sulfate Esters

Environmental Mobility and Distribution in Ecosystems

The mobility of alkyl sulfates in the environment is significantly influenced by their chemical structure, including alkyl chain length and branching. Generally, shorter-chain alkyl sulfates are more mobile than their longer-chain counterparts. The presence of branching, as in 2-methylpropyl hydrogen sulfate (B86663), can also affect sorption to soil and sediment.

Sorption processes are critical in determining the distribution of these compounds in ecosystems. At low, environmentally relevant concentrations, the sorption of surfactants to natural adsorbents like sediment or soil is often non-linear. nih.gov This can be conceptualized using an Independent-Mode (IM) model, which treats the non-polar and ionic-polar contributions of the surfactant molecule as two independent sorption processes. nih.gov For anionic surfactants, mobility in unsaturated soil tends to decrease with increasing linear hydrocarbon chain length. nih.gov Conversely, the presence of an oxyethylene group, which is not present in 2-methylpropyl hydrogen sulfate, significantly increases transport. nih.gov Studies have also indicated that sulfate-based surfactants appear to be more mobile than sulfonate-based ones. nih.gov

The organic matter content of soil and sediment plays a crucial role in the sorption of surfactants. nih.gov However, the effect can be complex. For instance, humic substances extracted from river sediment increased the sorption of some pharmaceuticals while reducing the sorption of others. nih.gov Nonionic and cationic surfactants generally exhibit higher sorption to soil and sediment compared to anionic surfactants like alkyl sulfates. researchgate.net

Once in the aquatic environment, the distribution of sulfate, a potential degradation product, is influenced by various factors, including local geology, atmospheric deposition, and industrial or agricultural inputs. nih.govnih.gov

Degradation Mechanisms in Environmental Compartments

This compound is susceptible to degradation through hydrolysis, phototransformation, and, most significantly, biodegradation.

The hydrolysis of alkyl sulfates involves the cleavage of the ester bond, releasing the corresponding alcohol and a sulfate ion. This process is influenced by pH and temperature. The hydrolysis of sodium dodecyl sulfate (SDS), a linear primary alkyl sulfate, has been shown to be acid-catalyzed and can also proceed via an uncatalyzed pathway. rsc.org The acid-catalyzed pathway involves the protonation of the sulfate group, followed by nucleophilic attack by water. rsc.orgrsc.org Isotopic labeling studies with 18O-enriched water have demonstrated that the acid-catalyzed hydrolysis of SDS proceeds exclusively through S–O bond cleavage. rsc.org

For branched alkyl sulfates, the structure of the alkyl group can significantly impact the rate of hydrolysis. Studies on various C12-alkyl sulfates have shown that β-branching, which is structurally analogous to the branching in this compound, can reduce hydrolytic reactivity compared to linear counterparts. rsc.org This is attributed to changes in the microenvironment of the sulfate group within surfactant aggregates. rsc.org The hydrolysis of secondary butyl hydrogen sulfate, a structural isomer of isobutyl hydrogen sulfate, has been observed to be slow in basic solutions, proceeding with an inversion of configuration, while in acidic solution, the hydrolysis is much more rapid. nih.gov Generally, alkyl hydrogen sulfates can be readily hydrolyzed to their corresponding alcohols by heating with water. nih.gov

Table 1: Factors Influencing Hydrolytic Degradation of Alkyl Sulfates

| Factor | Influence on Hydrolysis Rate | Reference |

| pH | Acidic conditions generally accelerate hydrolysis. | rsc.orgnih.gov |

| Temperature | Higher temperatures increase the rate of hydrolysis. | rsc.org |

| Alkyl Chain Structure | Branching near the sulfate group can decrease reactivity. | rsc.org |

| Concentration | Complex, non-monotonic effects observed at high concentrations. | rsc.org |

The photochemical degradation of organosulfates can occur through reactions with photochemically generated reactive species such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻). While direct photolysis of many organic compounds by sunlight is slow, indirect photolysis involving these radicals can be a significant transformation pathway.

UV irradiation of aqueous solutions containing persulfate, a source of sulfate radicals, has been shown to degrade various organic coatings. ulsan.ac.kr Similarly, the sulfite/UV system can generate a range of reactive species, including oxidative radicals and the hydrogen atom (H•), which are effective in degrading organic pollutants. researchgate.net The photochemical conversion of sulfur dioxide (SO₂) to sulfates can be significantly enhanced by the presence of surfactants on photosensitive substances. nih.gov

Biodegradation is considered the primary removal mechanism for alkyl sulfate surfactants in the environment. epa.gov Contrary to earlier assumptions, recent studies have shown that branched-chain alkyl sulfates are readily biodegradable. nih.gov

The initial step in the biodegradation of alkyl sulfates is typically the enzymatic hydrolysis of the sulfate ester bond by alkylsulfatases, releasing the alcohol and inorganic sulfate. nih.govcleaninginstitute.org The resulting alcohol, in this case, 2-methyl-1-propanol (B41256) (isobutanol), is then further biodegraded. nih.gov

Studies have shown that bacteria capable of degrading branched alkyl sulfates, such as Pseudomonas species, possess novel alkylsulfatases with specificities for these branched structures. nih.gov These enzymes are distinct from those that degrade linear alkyl sulfates. nih.gov The expression of these sulfatases can be induced by the presence of the specific sulfate ester. nih.govnih.gov

The biodegradation of isobutanol, the alcohol moiety of this compound, has been studied under various anaerobic conditions. It is readily degraded under nitrate-reducing, sulfate-reducing, and methanogenic conditions. nih.gov Transient intermediates identified during isobutanol degradation include isobutyric acid and trace amounts of isobutyraldehyde (B47883). nih.gov

Table 2: Biodegradation of Isobutanol under Anaerobic Conditions

| Condition | Observed First-Order Rate Constant (d⁻¹) | Reference |

| Nitrate-reducing | ~0.2 | nih.gov |

| Sulfate-reducing | ~0.02 | nih.gov |

| Methanogenic | Similar to ethanol (B145695) | nih.gov |

By-product Formation and Environmental Implications

The primary by-products of the complete degradation of this compound are 2-methyl-1-propanol (isobutanol), inorganic sulfate, carbon dioxide, and water.

The initial hydrolysis or enzymatic cleavage yields isobutanol and sulfate. Isobutanol is a volatile organic compound with low acute toxicity. epa.gov It is readily biodegradable under both aerobic and anaerobic conditions. nih.govepa.gov The primary metabolites of isobutanol degradation are isobutyraldehyde and isobutyric acid, which are further metabolized. nih.gov

The environmental implications of the sulfate ion (SO₄²⁻) depend on the receiving environment. While sulfate is a naturally occurring ion and an essential nutrient, elevated concentrations in freshwater ecosystems can have adverse effects. High sulfate levels can impact aquatic organisms, with toxicity being influenced by water hardness. researchgate.net

Incomplete degradation of the parent compound or the formation of more persistent intermediate products could have different environmental consequences. However, studies on branched alkyl sulfates suggest that they can be completely biodegraded. nih.gov The metabolic pathway for even-numbered chain length alkyl sulfates is proposed to be ω-oxidation followed by β-oxidation. epa.gov

The ecotoxicity of the parent compound, this compound, is not well-documented. However, the toxicity of alkyl sulfates generally increases with increasing alkyl chain length. epa.gov The primary degradation product, isobutanol, has a low potential for adverse environmental effects due to its rapid biodegradation. epa.gov

Biochemical Relevance and Metabolic Context Excluding Human/clinical Applications

Involvement in Biosynthetic Pathways of Branched-Chain Compounds

The direct involvement of 2-methylpropyl hydrogen sulfate (B86663) in the primary biosynthetic pathways of branched-chain compounds has not been extensively documented in scientific literature. The biosynthesis of branched-chain amino acids (valine, leucine (B10760876), and isoleucine), which serve as precursors for many branched-chain compounds, is well-established and does not typically involve sulfated intermediates. nih.govnih.gov These pathways primarily utilize a series of enzymatic reactions including transamination, decarboxylation, and dehydrogenase activities to construct the characteristic branched carbon skeletons. nih.govlibretexts.org

However, the formation of 2-methylpropyl hydrogen sulfate can be considered a downstream modification of a branched-chain alcohol, isobutanol (2-methylpropan-1-ol). Isobutanol itself is a natural product of microbial metabolism, often synthesized via the Ehrlich pathway from the degradation of valine. nih.govwikipedia.org In this pathway, valine is converted to α-ketoisovalerate, which is then decarboxylated to isobutyraldehyde (B47883) and subsequently reduced to isobutanol by an alcohol dehydrogenase. nih.govwikipedia.org

While not a direct intermediate in the de novo synthesis of branched-chain structures, the potential for this compound to be formed in organisms that produce isobutanol exists, particularly as a mechanism for detoxification or to alter the physicochemical properties of this alcohol. The biosynthesis of isobutanol has been a significant focus in metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae for biofuel production. mdpi.comnih.gov These engineered organisms, with their high flux towards isobutanol, could potentially serve as model systems to study the subsequent sulfation of this branched-chain alcohol.

Formation of Related Metabolic Derivatives and Analogues

The formation of this compound is an example of a phase II metabolic reaction, specifically sulfation or sulfoconjugation. nih.govuef.fi This process involves the transfer of a sulfonate group (SO3-) from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, in this case, the hydroxyl group of isobutanol. wikipedia.orgnih.gov This reaction is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). wikipedia.orgnih.gov

SULTs exhibit broad substrate specificity and are known to act on a variety of xenobiotics and endogenous compounds, including alcohols. uef.fiwikipedia.org Therefore, it is plausible that in biological systems exposed to isobutanol, either through endogenous production or from the environment, SULTs could catalyze the formation of this compound. Human SULTs, for instance, are categorized into different families, with SULT2A1 being known to sulfonate a wide range of alcohols. researchgate.netxenotech.com While this is a human enzyme, analogous enzymes with similar catalytic functions are found across various organisms.

The primary metabolic derivative in this context is the sulfated form of isobutanol itself. The formation of other analogues would depend on the presence of other branched-chain alcohols. For example, the degradation of other branched-chain amino acids like isoleucine and leucine can lead to the formation of 2-methyl-1-butanol (B89646) and 3-methyl-1-butanol, respectively. nih.gov These alcohols could also potentially undergo sulfation to form their corresponding hydrogen sulfate esters.

The degradation of alkyl sulfates, including those with branched chains, has been observed in various bacteria such as Pseudomonas, Achromobacter, and Flavobacterium. nih.gov These microorganisms can utilize alkyl sulfates as a source of carbon and sulfur. nih.govcore.ac.uk The initial step in the bacterial degradation of primary alkyl sulfates is often catalyzed by an alkylsulfatase, which hydrolyzes the sulfate ester to release the alcohol and inorganic sulfate. oup.com

Role in General Sulfur Metabolism in Biological Systems

In the broader context of sulfur metabolism, this compound represents an organosulfur compound. Sulfur is an essential element for all living organisms and is assimilated from inorganic sulfate by plants and many microorganisms. nih.govgenome.jp The assimilation pathway involves the activation of sulfate to PAPS, which is the same donor molecule used in sulfation reactions. nih.govgenome.jp

The formation of sulfate esters like this compound can be seen as a branch point in sulfur metabolism. While the primary flow of assimilated sulfur is towards the synthesis of sulfur-containing amino acids (cysteine and methionine) and other essential biomolecules, a portion can be utilized by sulfotransferases to conjugate various molecules. nih.govnih.gov

Conversely, the breakdown of alkyl sulfates can serve as a source of sulfur for organisms that can metabolize them. core.ac.ukoup.com Bacteria capable of degrading alkyl sulfates can liberate inorganic sulfate, which can then enter the assimilatory pathway to be used in the synthesis of essential sulfur compounds. oup.com The expression of the enzymes responsible for this degradation, such as alkylsulfatases, is often repressed in the presence of readily available inorganic sulfate. oup.com This indicates that the utilization of organosulfur compounds like this compound can be a regulated process, allowing organisms to adapt to different sulfur sources in their environment.

Biochemical Signaling Contexts and Analogous Pathways

Direct evidence for a role of this compound in biochemical signaling is currently lacking. However, the process of sulfation itself is known to be a critical mechanism for modulating the biological activity of various signaling molecules, such as steroid hormones. researchgate.nettaylorfrancis.com Sulfation generally increases the water solubility of compounds and can either inactivate them or facilitate their transport and subsequent reactivation by sulfatases in target tissues. taylorfrancis.com

By analogy, the sulfation of a bioactive molecule with a branched-chain structure could potentially modulate its signaling function. While isobutanol itself is primarily known for its role as a solvent and a potential biofuel, and its toxicity at high concentrations, the possibility of its sulfated form having a distinct biological activity cannot be entirely ruled out without further investigation.

In the broader context of sulfur-containing signaling molecules, hydrogen sulfide (B99878) (H2S) has emerged as a significant gaseous signaling molecule in various physiological processes. uef.fi While chemically distinct from this compound, the metabolism of both involves sulfur and highlights the diverse roles of sulfur-containing compounds in biological systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methylpropyl hydrogen sulfate, and how can purity be optimized?

- Methodology : Synthesis often involves sulfation of 2-methylpropanol using sulfuric acid or sulfur trioxide under controlled conditions. For example, esterification reactions may employ catalytic hydrogenation (e.g., palladium-carbon under H₂ atmosphere) to reduce intermediates, as seen in analogous ester syntheses . Purity optimization requires post-synthesis purification via column chromatography (silica gel, dichloromethane/methanol gradients) and validation by HPLC or GC-MS .

- Key Considerations : Monitor reaction pH and temperature to avoid side reactions (e.g., hydrolysis).

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm structure via H and C NMR, focusing on sulfonate proton shifts (δ 1.0–1.5 ppm for methyl groups) .

- Mass Spectrometry : Use LC-MS or GC-MS (e.g., m/z 155 [M-H]⁻ for molecular ion) .

- HPLC : Employ reverse-phase C18 columns with methanol/water mobile phases for retention time consistency .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Stability studies should assess degradation under varying temperatures (4°C vs. room temperature), pH, and humidity. Accelerated stability testing (e.g., 40°C/75% RH) can predict shelf life. Evidence from sulfonate analogs suggests sensitivity to moisture; thus, desiccants and inert atmospheres are recommended .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural conformations?

- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement . For example, torsion angles between the sulfonate group and 2-methylpropyl chain (e.g., 78.73° in related spiro compounds) can clarify conformational discrepancies . Pair with DFT calculations to validate energetically favorable conformers.

Q. What mechanistic insights explain the compound’s reactivity in sulfation reactions?

- Methodology :

- Kinetic Studies : Monitor reaction rates under varying temperatures and catalysts (e.g., sulfuric acid vs. SO₃-complexes).

- Computational Modeling : Apply density functional theory (DFT) to map transition states and identify rate-limiting steps. Analogous studies on methylphosphonates suggest steric hindrance from the 2-methylpropyl group may slow sulfation .

Q. How do structural modifications (e.g., amino substitution) alter biological activity?

- Methodology : Compare the parent compound with derivatives like (2-amino-2-methylpropyl) hydrogen sulfate (CAS 927-82-2). Use in vitro assays (e.g., antimicrobial or enzyme inhibition studies) to evaluate activity changes. The amino group may enhance solubility or enable hydrogen bonding with biological targets .

Data Contradiction Analysis

Q. Why do reported solubility values for this compound vary across studies?

- Resolution : Discrepancies arise from differing solvent systems (e.g., aqueous vs. organic phases) and purity levels. Standardize measurements using USP methods (e.g., saturation shake-flask technique) . For example, very slight water solubility (~0.1 g/L) is consistent with sulfonate esters, while organic solvents (ethyl acetate) enhance solubility .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.